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4-Heptenal, (4Z)-

Flavor Chemistry GC-Olfactometry Odor-Activity Value

High-impact (4Z)-4-Heptenal (CAS 62238-34-0) with exceptionally low odor threshold (0.06 ppb) delivers potent creamy, buttery, green notes at trace levels (≤0.1%). Z-configuration critical; E-isomer imparts green-putty odor, making substitution invalid. Ideal for dairy/tea flavor reconstitution, lipid oxidation monitoring, and as analytical standard with documented Kovats RI (888-905, DB-5).

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 62238-34-0
Cat. No. B1596522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Heptenal, (4Z)-
CAS62238-34-0
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCCC=CCCC=O
InChIInChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3+
InChIKeyVVGOCOMZRGWHPI-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol and most fixed oils;  insoluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





4-Heptenal, (4Z)- (CAS 62238-34-0): Cis-Unsaturated C7 Aldehyde for Flavor and Fragrance Procurement


4-Heptenal, (4Z)- (CAS 62238-34-0), also designated as (Z)-4-heptenal, cis-4-heptenal, and (Z)-hept-4-enal, is an unsaturated C7 aldehyde with a cis (Z) configuration at the C4–C5 double bond [1]. It occurs naturally as a trace constituent in various food systems, including milk, butter, fish oils, and plant materials such as rooibos tea (Aspalathus linearis) [2][3]. With a molecular weight of 112.17 g/mol and a boiling point of 151.6 °C at 760 mmHg, this medium-chain alkenal exhibits moderate volatility suitable for both analytical method development and flavor/fragrance formulation . Its defining olfactory signature—a potent creamy, buttery, green note at high dilution—distinguishes it from structurally related aldehydes and positions it as a high-impact aroma compound in dairy, savory, and tea flavor applications [4].

Why Generic Substitution of 4-Heptenal, (4Z)- with Other Aldehydes or the E-Isomer Fails in Flavor Reconstitution


Substituting (4Z)-4-heptenal with a generic heptenal, an alternative unsaturated aldehyde, or even its own E-isomer is scientifically unsound for applications requiring precise olfactory fidelity or analytical accuracy. The stereochemistry of the C4–C5 double bond dictates the molecular shape, which in turn governs receptor-level odor perception [1]. (4Z)-4-Heptenal elicits a creamy, buttery, green odor character at parts-per-billion concentrations, whereas its (4E)-isomer is perceived as aggressive, green, and putty-like—a qualitative divergence that renders them non-interchangeable in flavor and fragrance formulations [2]. Furthermore, this compound exhibits an exceptionally low odor detection threshold (0.06 ppb in water) and a correspondingly high odor-activity value (OAV), which are not shared by common aldehydes such as octanal (threshold 0.6 ppb) or phenylacetaldehyde (threshold 6.3 ppb) [3]. Analytical method development, particularly for lipid oxidation monitoring in edible oils, also relies on the specific GC retention characteristics and mass spectral fingerprint of (4Z)-4-heptenal, making substitution with an alternative standard analytically invalid [4][5].

Product-Specific Quantitative Evidence for 4-Heptenal, (4Z)-: Differentiated Sensory and Analytical Performance


Odor Detection Threshold of 4-Heptenal, (4Z)- Compared to Octanal and Phenylacetaldehyde

(4Z)-4-Heptenal exhibits a substantially lower odor detection threshold than several common aldehydes used in flavor applications. In aqueous matrix, its threshold is 0.06 ppb, compared to 0.6 ppb for octanal (10× higher) and 6.3 ppb for phenylacetaldehyde (105× higher) [1]. This translates to a markedly elevated odor-activity value (OAV) of 35 for (4Z)-4-heptenal at the tested concentration, whereas octanal and phenylacetaldehyde both exhibit an OAV of 1 under comparable conditions [1]. The quantified difference in threshold represents a 10-fold to 105-fold increase in odor potency relative to these in-class aldehydes.

Flavor Chemistry GC-Olfactometry Odor-Activity Value

Qualitative Odor Perception Divergence Between 4-Heptenal, (4Z)- and Its (4E)-Isomer

The stereochemical configuration at the C4–C5 double bond fundamentally determines the odor character of 4-heptenal. (4Z)-4-Heptenal is characterized by a creamy, buttery, green odor with dairy and tea-like connotations, whereas its (4E)-isomer is described as having an aggressive, green, and putty-like odor [1][2]. This qualitative divergence is not a subtle nuance but a stark contrast in hedonic and descriptive attributes, rendering the isomers non-substitutable for any application requiring specific olfactory fidelity. The same stereochemical dependence is not observed for all alkenals—e.g., both (Z)- and (E)-2-tetradecenal share fresh, orange, citrus notes—underscoring that the 4-heptenal pair is a particularly striking example of isomer-dependent odor differentiation [2].

Stereochemistry-Odor Relationships Fragrance Chemistry Sensory Science

Identification of 4-Heptenal, (4Z)- as a Potent Odorant in Oxidized Lipid Matrices

(4Z)-4-Heptenal is consistently identified via GC-Olfactometry as one of the most potent odor-active compounds in lipid-rich food matrices undergoing oxidation. In a study of fish oil enriched milk emulsions, (4Z)-4-heptenal was among only six compounds classified as 'potent odorants' out of 60 total volatiles identified by GC-MS, alongside 1-penten-3-one, 1-octen-3-one, (Z)-1,5-octadien-3-one, (E,E)-2,4-heptadienal, and (E,Z)-2,6-nonadienal [1]. Notably, despite its potency, (4Z)-4-heptenal did not impart a fishy or metallic odor, distinguishing it from other oxidation markers. In degraded rapeseed oil, (4Z)-4-heptenal was selected as one of six key volatile markers for quantitative method validation, specifically for monitoring fishy off-flavor development during frying [2].

Lipid Oxidation Food Quality Off-Flavor Analysis

GC Retention Index of 4-Heptenal, (4Z)- for Analytical Method Development

(4Z)-4-Heptenal exhibits characteristic and reproducible gas chromatographic retention behavior on standard non-polar columns, which is essential for confident identification in complex volatile mixtures. On DB-5 and equivalent stationary phases, reported Kovats retention indices range from 888 to 905 under standardized temperature-programmed conditions [1]. On DB-1, a reported index of 870 has been documented [2]. These values provide a reproducible, instrument-independent reference for peak identification. While in-class aldehydes such as hexanal, heptanal, and (E)-2-heptenal also have established retention indices, the specific value for (4Z)-4-heptenal enables unambiguous differentiation from co-eluting compounds in food and essential oil analyses, particularly when combined with its distinctive mass spectrum.

Gas Chromatography Kovats Index Analytical Chemistry

Best Research and Industrial Application Scenarios for 4-Heptenal, (4Z)- Based on Quantitative Evidence


Dairy Flavor Reconstitution and Enhancement

Use of (4Z)-4-heptenal as a high-impact aroma compound in the formulation of butter, cream, milk, and cheese flavors. Its exceptionally low odor threshold (0.06 ppb) and high odor-activity value (OAV = 35) enable a potent creamy, buttery, green note at trace usage levels (recommended 0.1% or less) [1]. The documented contribution to 'full cream flavor' at approximately 1 ppb in milk fat systems [2] supports its targeted use in dairy flavor reconstitution where authentic, natural-tasting creaminess is required. Substitution with octanal or other aldehydes would require 10× to 105× higher concentrations and would introduce fatty, citrus, or waxy notes incompatible with a dairy profile [1].

Lipid Oxidation Marker in Edible Oil Quality Control

Employment of (4Z)-4-heptenal as a validated quantitative marker for monitoring oxidative degradation in rapeseed oil and other lipid-rich food products. The compound has been analytically validated as one of six key volatile markers formed during the heating-induced degradation of rapeseed oil, associated with fishy off-flavor development [3]. A validated HS-trap GC-MS method with established concentration ranges and accuracy profiles (acceptance limits 40%, tolerance limits 80%) is available for quantitative monitoring [3]. Procurement of high-purity (4Z)-4-heptenal as an analytical standard is essential for this validated method.

GC-MS Method Development and Peak Identification

Use of (4Z)-4-heptenal as an analytical reference standard for gas chromatography-mass spectrometry method development in food volatile analysis. Its well-documented Kovats retention index on DB-5 type columns (888–905) [4] and on DB-1 (870) [5] provides a reliable reference point for peak assignment in complex chromatograms. Combined with its characteristic mass spectral fingerprint, (4Z)-4-heptenal serves as a robust calibration standard for quantifying lipid oxidation-derived volatiles in oils, emulsions, and dairy matrices [3][6].

Green Tea and Matcha Flavor Formulation

Formulation of green tea and matcha flavor profiles for beverages, confectionery, and dairy applications. (4Z)-4-Heptenal has been characterized as possessing an 'extremely powerful, creamy, green matcha note' with 'impression of tea notes' [7]. Its natural occurrence in rooibos tea (Aspalathus linearis) [5] further supports its authenticity in tea flavor applications. The documented green, herbaceous character, combined with its potent creamy undertone at high dilution, makes it a key differentiator for matcha and green tea flavor development where authentic, fresh-tea notes are desired [7].

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